molecular formula C6H10ClN B14040338 (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

Cat. No.: B14040338
M. Wt: 131.60 g/mol
InChI Key: LWWSHTRITJEGCB-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is a chemical building block of significant importance in synthetic and medicinal chemistry. It serves as a crucial chiral synthetic intermediate for the preparation of carbocyclic nucleoside analogues, a class of compounds known for their potent antiviral properties . This compound is structurally related to Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a versatile scaffold renowned for its application in drug development . Researchers utilize this and related intermediates to access important antiviral agents such as Carbovir and Abacavir, which are used in the treatment of HIV, as well as other neuraminidase inhibitors with activity against influenza viruses . The rigid bicyclic framework of the molecule allows for stereospecific chemical transformations, enabling the construction of functionalized γ-lactams and cyclopentane-based γ-amino acid derivatives with high stereocontrol . This makes it an invaluable tool for chemists working on the synthesis of complex, optically active molecules for pharmaceutical research. The product is provided for laboratory research applications. (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C6H10ClN

Molecular Weight

131.60 g/mol

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]hept-5-ene;hydrochloride

InChI

InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H/t5-,6+;/m1./s1

InChI Key

LWWSHTRITJEGCB-IBTYICNHSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1C=C2.Cl

Canonical SMILES

C1C2CNC1C=C2.Cl

Origin of Product

United States

Preparation Methods

Key Steps

  • Enzymatic Resolution : Racemic 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is treated with hydrolases (e.g., Savinase or lipase from Candida antarctica) in a buffered organic solvent (e.g., tetrahydrofuran/n-propanol). This selectively hydrolyzes one enantiomer, yielding (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one with >98% enantiomeric excess (ee).
  • Acid Hydrolysis : The resolved compound is hydrolyzed using hydrochloric acid (HCl) at 90–100°C, producing (1R,4S)-1-amino-4-(hydroxymethyl)-2-cyclopentene.
  • Salt Formation : The free base is treated with excess HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Data Table: Biocatalytic Method

Parameter Details
Starting Material Racemic 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Enzyme Savinase or Candida antarctica lipase
Solvent Tetrahydrofuran/n-propanol (1:1 v/v)
Temperature 30°C
Hydrolysis Acid Hydrochloric acid (37% w/w)
Yield 85–90% (free base); 95% purity (hydrochloride)
Citations

Metal Hydride Reduction and HCl Quenching

Key Steps

  • Lactam Reduction : (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one is reduced using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) to yield (1R,4S)-1-amino-4-(hydroxymethyl)-2-cyclopentene.
  • Acid Treatment : The amino alcohol is dissolved in ethanol, and gaseous HCl is bubbled through the solution to form the hydrochloride salt.

Data Table: Reduction Method

Parameter Details
Starting Material (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Reducing Agent Sodium borohydride (NaBH₄)
Solvent Tetrahydrofuran (THF)
Temperature 0–5°C (reduction); room temperature (quenching)
Acid Anhydrous HCl gas
Yield 75–80% (hydrochloride)
Citations

Chiral Resolution and Direct Salt Synthesis

Key Steps

  • Racemate Preparation : Cyclopentadiene undergoes Diels-Alder reaction with methanesulfonyl cyanide to form (±)-3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which is hydrolyzed to (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Chiral Separation : The racemate is resolved using chiral crown ether-based chromatography to isolate (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.
  • HCl Salt Formation : The resolved lactam is treated with HCl in diisopropyl ether to crystallize the hydrochloride.

Data Table: Chiral Resolution Method

Parameter Details
Starting Material 1,3-Cyclopentadiene and methanesulfonyl cyanide
Resolution Agent Crown ether-based chiral column
Solvent Diisopropyl ether/methyl tertiary-butyl ether (MTBE)
Crystallization Cooling to 0°C
Yield 70–75% (hydrochloride)
Citations

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Biocatalytic High enantiopurity (>98% ee) Requires expensive enzymes Pilot-scale
Metal Hydride Short reaction time Low yield due to racemization risk Lab-scale
Chiral Resolution Direct access to enantiopure product High solvent consumption Industrial-scale

Critical Reaction Parameters

  • Temperature Control : Hydrolysis and reduction steps require strict temperature control (e.g., 90–100°C for acid hydrolysis).
  • Acid Concentration : HCl concentration >30% w/w ensures complete salt formation.
  • Solvent Purity : Tetrahydrofuran must be anhydrous to prevent side reactions during reduction.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

While the search results do not provide information specifically on the applications of "(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride," they do offer insights into related compounds and their uses, as well as some data on "(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one."

Here's a summary of the available information:

1. (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • General Information: (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one has a molecular formula of C6H7NO and a molecular weight of 109.126 . It has a melting point of 94-97ºC .
  • Production: (1R,4S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one can be produced through acylation of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one .
  • Applications: (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one can be used as a precursor to prepare amino-peramivir, a potent neuraminidase inhibitor, and five-membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .

2. MSE PRO™ (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

  • General Information: This compound possesses a rare fused bicyclic ring system comprising a pyridine ring annulated to a pyrrole ring . Its molecular formula is C5H10ClNO and its molecular weight is 135.59 g/mol .
  • Applications: It serves as a key intermediate for synthesizing a diverse array of substituted pyrrolo[3,2-b]pyridine derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (1S,4R)-Enantiomer : The enantiomer of the target compound, (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene hydrochloride, exhibits opposite stereochemistry. Studies show that enantiomers of bicyclic amines often display divergent biological activities. For example, cycloadducts derived from (1R,4S)- and (1S,4R)-configurations show >95% enantiopurity via chiral HPLC, critical for drug efficacy .
  • (±)-Vince Lactam : The racemic mixture of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) is a key precursor. The (1R,4S)-enantiomer (CAS 79200-56-9) is resolved to >99% enantiomeric excess (e.e.) for asymmetric synthesis .

Ring Size and Heteroatom Variations

  • 2-Azabicyclo[2.2.0]hex-5-ene : This smaller bicyclic system (2.2.0 vs. 2.2.1) exhibits higher ring strain, leading to distinct reactivity in cycloadditions and photochemical reactions .
  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride : Replacing the nitrogen with oxygen (oxa) alters electronic properties and hydrogen-bonding capacity, impacting pharmacokinetics .

Functionalized Derivatives

Compound Name Substituents Molecular Formula Key Applications Reference
5-Fluoro-2-azabicyclo[2.2.1]heptane Fluorine at C5 C₆H₉FN·HCl Bioactive intermediate
tert-Butyl (1R,4S)-2-carboxylate Boc-protected amine C₁₁H₁₇NO₂·HCl Protecting group for synthesis
(1S,4S)-5,5-Difluoro-2-azabicyclo[...] Two fluorines at C5 C₆H₈F₂N·HCl Enhanced metabolic stability

Key Findings :

  • Fluorinated Derivatives : The introduction of fluorine atoms (e.g., 5-fluoro or 5,5-difluoro) improves metabolic stability and binding affinity in drug candidates .
  • Boc-Protected Analogs : tert-Butyl carbamate derivatives simplify handling during multi-step syntheses, as seen in the preparation of (+)-4 from (-)-1a (56% yield) .

Biological Activity

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride, also known as Vince lactam, is a bicyclic compound characterized by a nitrogen atom within its seven-membered ring structure. This compound has garnered attention in pharmacology due to its diverse biological activities, including antiviral and central nervous system (CNS) effects. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C6H7ClN
  • Molecular Weight : 109.13 g/mol
  • Melting Point : 94-97 °C
  • Boiling Point : 319.3 °C at 760 mmHg
  • Density : 1.2 g/cm³

Antiviral Activity

Recent studies have highlighted the antiviral properties of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride, particularly against various viral strains. Its mechanism of action appears to involve the inhibition of viral replication by interacting with viral proteins essential for the life cycle of the virus.

Central Nervous System Effects

This compound has also been investigated for its effects on the CNS. Preliminary findings suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Structure-Activity Relationship (SAR)

The unique stereochemistry of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride plays a significant role in its biological activity. The nitrogen atom in the bicyclic framework is crucial for its interaction with biological targets. Structure-activity relationship studies have indicated that modifications to this compound can significantly alter its pharmacological profile.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameCAS NumberAntiviral ActivityCNS ActivitySimilarity Score
2-Azabicyclo[2.2.1]hept-5-en-3-one49805-30-3ModerateLow1.00
3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione3647-74-3LowModerate0.76
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene529-18-0LowLow0.60

The uniqueness of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en hydrochloride lies in its specific stereochemistry and biological activity profile compared to these similar compounds, which may not exhibit the same level of antiviral or CNS activity .

Study on Antiviral Mechanism

A study published in a pharmacological journal explored the antiviral mechanism of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en hydrochloride against influenza virus strains . The results indicated that the compound effectively inhibited viral replication through interference with viral protein synthesis.

CNS Modulation Research

Another research effort focused on the CNS effects of this compound, revealing its potential as a neuroprotective agent . The study demonstrated that (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en hydrochloride could enhance synaptic plasticity in neuronal cultures.

Q & A

Q. What methods are used to determine the enantiopurity of (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene derivatives?

Enantiopurity is typically assessed using chiral HPLC , which separates enantiomers based on their interaction with a chiral stationary phase. For example, enantiopurity >95% was confirmed for (1R,3S,4S)-2.1 and its enantiomer using this method, with retention times and peak areas analyzed for quantification .

Q. What synthetic routes are commonly employed to synthesize bicyclic proline mimetics like (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene derivatives?

Aza-Diels–Alder reactions between cyclopentadiene and imino-acetates are widely used. For instance, the reaction of imine (R)-2.60 with cyclopentadiene yields cycloadducts with specific stereochemistry (e.g., (1R,3S,4S)-2.1), followed by hydrogenation to obtain the bicyclic amino acid .

Q. How is the stereochemical configuration of 2-azabicyclo[2.2.1]heptane derivatives validated?

X-ray crystallography is the gold standard for resolving ambiguities in stereochemical assignments. A study corrected an initial misassignment of an exo-(1S,3S,4R)-2-azabicyclo[2.2.1]heptane structure using crystallographic data . Complementary techniques like NMR and chiral analysis are also employed.

Advanced Research Questions

Q. How can diastereoselectivity in aza-Diels–Alder reactions be optimized for bicyclic systems?

Bronsted acid catalysis and chiral auxiliaries enhance diastereoselectivity. For example, using dual chiral auxiliaries in imino-acetates led to >90% diastereomeric excess in cycloadducts . Reaction conditions (temperature, solvent, catalyst loading) must be systematically varied to balance kinetic vs. thermodynamic control.

Q. What strategies address contradictions in stereochemical data for bicyclic intermediates?

Discrepancies often arise from misassignments of endo/exo products or enantiomers. Cross-validation using multiple techniques (e.g., X-ray, NMR coupling constants, and computational modeling) is critical. A case study highlights the revision of a minor product’s stereochemistry from endo-(1R,3S,4S) to exo-(1S,3S,4R) after crystallographic reanalysis .

Q. How are reaction byproducts minimized during the synthesis of (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene hydrochloride?

Byproduct formation (e.g., ester hydrolysis or racemization) can be reduced by controlling reaction stoichiometry and temperature. For example, thionyl chloride in ethanol at 0–10°C selectively produces (1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride without significant racemization .

Methodological and Analytical Challenges

Q. What analytical techniques are critical for characterizing bicyclic amino acid derivatives?

  • Chiral HPLC : Quantifies enantiopurity .
  • NMR Spectroscopy : Assigns stereochemistry via coupling constants (e.g., vicinal protons in bicyclic systems) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

Q. How do thermodynamic and kinetic factors influence cycloaddition outcomes?

Thermodynamic control favors the most stable diastereomer (e.g., endo products), while kinetic control may trap less stable intermediates. For example, low-temperature aza-Diels–Alder reactions with bulky auxiliaries favor kinetic products, whereas prolonged heating shifts equilibration .

Applications in Drug Development

Q. What role do 2-azabicyclo[2.2.1]heptane derivatives play in pharmaceutical intermediates?

These scaffolds are key in protease inhibitors and antiviral agents. For instance, ledipasvir (HCV NS5A inhibitor) incorporates a related bicyclic structure, highlighting their utility in conformational restriction and bioactivity optimization .

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